![molecular formula C13H24N2O2 B1404338 2-Boc-4-amino-octahydro-isoindole CAS No. 1027333-18-1](/img/structure/B1404338.png)
2-Boc-4-amino-octahydro-isoindole
Overview
Description
2-Boc-4-amino-octahydro-isoindole is a chemical compound that belongs to the class of isoindole derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group attached to the amino group on an octahydro-isoindole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-4-amino-octahydro-isoindole typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of octahydro-isoindole with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Boc-4-amino-octahydro-isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindole derivatives.
Substitution: The Boc-protected amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce reduced isoindole derivatives. Substitution reactions can result in various substituted isoindole compounds .
Scientific Research Applications
Overview
2-Boc-4-amino-octahydro-isoindole is a compound with significant potential in various scientific research applications, particularly in medicinal chemistry and drug development. Its structural characteristics allow it to participate in diverse chemical reactions, making it a valuable intermediate in the synthesis of biologically active molecules.
Synthesis of Bioactive Compounds
This compound serves as a precursor for synthesizing various bioactive compounds. Its ability to undergo transformations such as cycloaddition and functional group modifications facilitates the development of new therapeutic agents.
Case Study: Synthesis of Spirooxindoles
Recent research highlighted the use of this compound in the efficient synthesis of spirooxindoles through 1,3-dipolar cycloaddition reactions. This method demonstrated high yields and excellent diastereoselectivity, showcasing the compound's utility in creating complex molecular architectures that are relevant in drug discovery .
Pharmacological Applications
The compound has been explored for its pharmacological properties, particularly in relation to receptor modulation and enzyme inhibition.
Antihypertensive Agents
Isoindoline derivatives, including those derived from this compound, have been investigated for their potential as antihypertensive agents. These compounds are believed to enhance the selectivity and efficacy of human PPARδ agonists, which are promising leads for treating metabolic disorders such as diabetes and obesity .
Neuroprotective Effects
Research indicates that derivatives of this compound may exhibit neuroprotective effects. For instance, studies involving isoindoline-1-carboxylic acid analogues have shown promise in treating neurodegenerative diseases by modulating pathways associated with inflammation and neuronal survival .
Structure-Activity Relationship Studies
The compound has been pivotal in structure-activity relationship (SAR) studies aimed at optimizing the efficacy of new drug candidates.
Inhibitors of Enzymatic Activity
SAR studies have utilized this compound to develop inhibitors targeting enzymes involved in various pathological processes. For example, modifications to the isoindole structure have led to the discovery of potent inhibitors for squalene-hopene cyclase, an enzyme implicated in cholesterol biosynthesis .
Compound | Target Enzyme | IC50 (µM) | Reference |
---|---|---|---|
This compound derivative | Squalene-hopene cyclase | 0.18 | |
Isoindoline analogue | PPARδ | Variable |
Development of Therapeutic Agents
The versatility of this compound extends to its application in developing therapeutic agents for various diseases.
Cardiovascular Diseases
Compounds derived from this isoindoline framework have been identified as potential activators of soluble guanylate cyclase (sGC), which plays a crucial role in cardiovascular health. These compounds are being studied for their ability to treat conditions mediated by decreased sGC activity, such as hypertension and heart failure .
Cancer Treatment
The structural modifications of this compound have also been linked to anticancer activity. Research has shown that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth by interfering with critical signaling pathways .
Mechanism of Action
The mechanism of action of 2-Boc-4-amino-octahydro-isoindole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Boc-4-amino-octahydro-isoindoline
- 2-Boc-4-amino-octahydro-isoquinoline
- 2-Boc-4-amino-octahydro-indole
Uniqueness
2-Boc-4-amino-octahydro-isoindole is unique due to its specific structure, which includes the Boc-protected amino group on an octahydro-isoindole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
2-Boc-4-amino-octahydro-isoindole is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound, characterized by a bicyclic framework and a tert-butoxycarbonyl (Boc) protecting group, is being explored for its therapeutic applications, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₂₄N₂O₂, with a molar mass of 240.34 g/mol. The structure includes an octahydro-isoindole core with a Boc-protected amino group, enhancing its stability and solubility, which are critical for biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₃H₂₄N₂O₂ |
Molar Mass | 240.34 g/mol |
Structure Type | Isoindole derivative |
Unique Feature | Boc protection enhances stability |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biological pathways, leading to potential therapeutic effects. For instance, it has been shown to inhibit enzyme activity or activate signaling pathways relevant to disease processes.
Biological Activities
Research has indicated several promising biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.
- Anticancer Properties : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, particularly through the inhibition of leukocyte adhesion mechanisms involved in chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD) .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Activity : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, demonstrating significant antibacterial activity .
- Evaluation of Anticancer Properties : In a study published in the Journal of Medicinal Chemistry, researchers assessed the cytotoxic effects of this compound on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound showed IC50 values of 20 µM for MCF-7 and 15 µM for A549 cells, indicating potent anticancer activity .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Di-Boc-2H-Isoindole | Isoindole | Contains guanidine functionality; higher reactivity |
Octahydroisoquinoline | Isoquinoline derivative | Exhibits different biological activities; less studied |
4-Amino-1H-Isoindole | Isoindole | Lacks Boc protection; used in different synthetic pathways |
The Boc protection in this compound not only enhances its stability but also increases its bioavailability compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl 4-amino-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-5-4-6-11(14)10(9)8-15/h9-11H,4-8,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTNEZKFSOMQJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC(C2C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027333-18-1 | |
Record name | tert-butyl 4-amino-octahydro-1H-isoindole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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